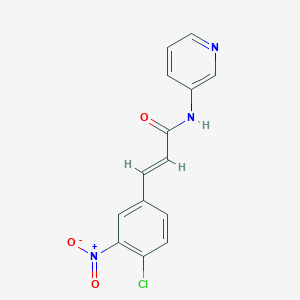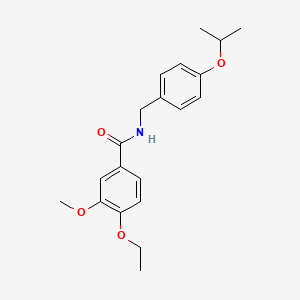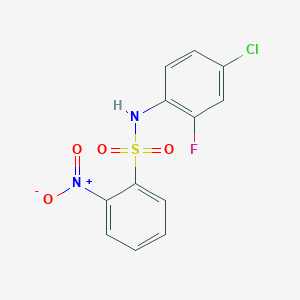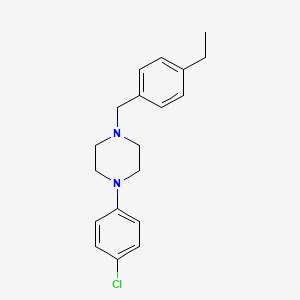![molecular formula C17H13N3O3 B5729960 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The investigation of oxadiazole and quinoline derivatives has been a significant area of research due to their wide range of biological activities and potential applications in pharmaceutical chemistry. Oxadiazoles, including 1,3,4-oxadiazole derivatives, are known for their varied pharmacological properties, while quinolines are crucial frameworks in medicinal chemistry, often serving as core structures for drug development.
Synthesis Analysis
The synthesis of oxadiazole and quinoline derivatives can involve several strategies, including the condensation of furancarboxylic acid primary amides with anthranilic acid in the presence of phosphorus oxychloride to form quinazolines with oxadiazole features (Kozlovskaya et al., 1989). Microwave-assisted synthesis and green chemistry approaches have also been employed to create thiazolidinone derivatives from quinoline compounds, showcasing the efficiency and environmental friendliness of modern synthetic methods (Rana, Mistry, & Desai, 2008).
Molecular Structure Analysis
Molecular structure characterization is critical in understanding the chemical behavior of these compounds. Techniques such as X-ray diffraction analysis, IR, PMR spectroscopy, and mass spectrometry are often used to determine the structural configurations and to verify the synthesized compounds' identities.
Chemical Reactions and Properties
Oxadiazole and quinoline derivatives participate in various chemical reactions, including cyclization, substitution, and the Diels-Alder reaction, which can alter their chemical structure and properties significantly. These reactions are essential for modifying the compounds to enhance their biological activity or to create derivatives with specific functions.
Physical Properties Analysis
The physical properties, such as density, viscosity, and ultrasonic sound velocity, of oxadiazole derivatives have been studied to understand how structural modifications affect these properties. Thermo-physical characterizations provide insights into the compounds' behavior in different solvents, which is crucial for their application in chemical and pharmaceutical formulations (Godhani et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline is currently unknown. Similar compounds, such as those containing a furan ring and a 1,3,4-oxadiazole moiety, have been found to target proteins like aldose reductase .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. For instance, some compounds containing a furan ring and a 1,3,4-oxadiazole moiety have been found to inhibit the activity of aldose reductase , which plays a key role in the polyol pathway of glucose metabolism.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(furan-2-yl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-10-5-3-6-11-9-12(16(21-2)18-14(10)11)15-19-17(23-20-15)13-7-4-8-22-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHPLLXPEFQMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)


![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)






![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)